Cas no 14256-99-6 (4,6-dihydroxypyrimidine-5-carbaldehyde)

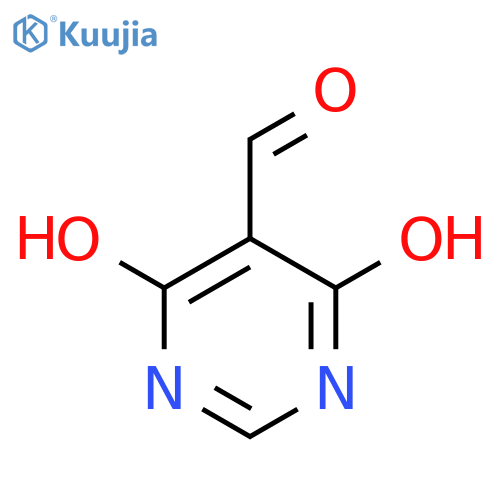

14256-99-6 structure

商品名:4,6-dihydroxypyrimidine-5-carbaldehyde

4,6-dihydroxypyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,6-Dihydroxy-5-formylpyrimidine

- 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo- (9CI)

- (5E)-5-(Hydroxymethylidene)-1H-pyrimidine-4,6-dione

- 1,4-Dihydro-6-hydroxy-4-oxo-5-pyrimidinecarboxaldehyde

- 4,6-dihydroxy-pyrimidine-5-carbaldehyde

- 4,6-dioxo-1,4,5,6-tetrahydro-pyrimidine-5-carbaldehyde

- 4.6-Dihydroxy-pyrimidin-5-carbaldehyd

- 5-Formyl-4,6-dioxypyrimidin

- 4,6-dihydroxypyrimidine-5-carbaldehyde

- 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde

- F73297

- AKOS002662941

- AKOS006222566

- 6-Oxo-4-hydroxy-3,6-dihydropyrimidine-5-carboxaldehyde

- DS-0270

- 70450-61-2

- 15-KETOPROSTAGLANDINE2

- 5-(Hydroxymethylene)pyrimidine-4,6(1H,5H)-dione

- 4,6-di-hydroxypyrimidine-5-carbaldehyde

- 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo-

- Q63409443

- AC-5037

- 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde

- 5-Pyrimidinecarboxaldehyde, 1,6-dihydro-4-hydroxy-6-oxo-

- MFCD06253722

- CS-0446099

- 5-Pyrimidinecarboxaldehyde,4-dihydro-6-hydroxy-4-oxo-

- SY021303

- 5-(hydroxymethylene)-1H-pyrimidine-4,6-dione

- A807929

- NSC-338562

- DTXSID20931524

- FT-0647601

- 14256-99-6

- 4,6-DIHYDROXYPYRIMIDINE-5-CARBOXALDEHYDE

- NSC338562

- SCHEMBL5011033

- 1,6-DIHYDRO-4-HYDROXY-6-OXO-5-PYRIMIDINECARBOXALDEHYDE

- 5368BE5QAG

- SB56603

- DB-272261

- 4-HYDROXY-6-OXO-3H-PYRIMIDINE-5-CARBALDEHYDE

- 4,6(1H,5H)-PYRIMIDINEDIONE, 5-(HYDROXYMETHYLENE)-

-

- MDL: MFCD06253722

- インチ: InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)

- InChIKey: LJMXTWXGOCCHQO-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=C(N=CN=C1O)O

計算された属性

- せいみつぶんしりょう: 140.02200

- どういたいしつりょう: 140.022

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 78.8A^2

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 277.7±35.0 °C at 760 mmHg

- フラッシュポイント: °C

- PSA: 83.31000

- LogP: -0.29970

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4,6-dihydroxypyrimidine-5-carbaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4,6-dihydroxypyrimidine-5-carbaldehyde 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,6-dihydroxypyrimidine-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0981908-5g |

4,6-Dihydroxy-5-formylpyrimidine |

14256-99-6 | 95% | 5g |

$650 | 2024-08-02 | |

| Ambeed | A139021-250mg |

4,6-Dihydroxy-5-formylpyrimidine |

14256-99-6 | 95% | 250mg |

$69.0 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D83820-1g |

4,6-Dihydroxy-5-formylpyrimidine |

14256-99-6 | 95% | 1g |

¥1982.0 | 2023-09-08 | |

| abcr | AB437836-250 mg |

4,6-Dihydroxy-5-formylpyrimidine; . |

14256-99-6 | 250mg |

€132.00 | 2023-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1516766-1g |

4,6-Dihydroxypyrimidine-5-carbaldehyde |

14256-99-6 | 98% | 1g |

¥1679 | 2023-04-15 | |

| abcr | AB437836-1 g |

4,6-Dihydroxy-5-formylpyrimidine; . |

14256-99-6 | 1g |

€316.50 | 2023-04-23 | ||

| abcr | AB437836-250mg |

4,6-Dihydroxy-5-formylpyrimidine; . |

14256-99-6 | 250mg |

€169.80 | 2025-02-16 | ||

| Aaron | AR006YXM-1g |

4,6-Dihydroxy-5-formylpyrimidine |

14256-99-6 | 98% | 1g |

$102.00 | 2025-02-12 | |

| A2B Chem LLC | AD24110-250mg |

4,6-Dihydroxy-5-formylpyrimidine |

14256-99-6 | 95% | 250mg |

$54.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0624-100mg |

4,6-dihydroxypyrimidine-5-carbaldehyde |

14256-99-6 | 95% | 100mg |

¥204.0 | 2024-04-24 |

4,6-dihydroxypyrimidine-5-carbaldehyde 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

14256-99-6 (4,6-dihydroxypyrimidine-5-carbaldehyde) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14256-99-6)4,6-dihydroxypyrimidine-5-carbaldehyde

清らかである:99%

はかる:25.0g

価格 ($):724.0